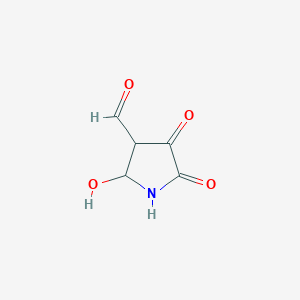
2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s unique structure, featuring both hydroxyl and dioxo functional groups, makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2,3-dioxopyrrolidines with aldehydes . The reaction typically requires mild conditions and can be catalyzed by acids or bases. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, forming various derivatives. Major products formed from these reactions include pyrrolidine-2,5-diones and other heterocyclic compounds .
Applications De Recherche Scientifique
2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown potential as antibacterial and anticancer agents . The compound is also used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity .
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde involves its interaction with various molecular targets. The compound’s hydroxyl and dioxo groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde can be compared with other pyrrolidine derivatives such as pyrrolidine-2-one and pyrrolidine-2,5-diones . While these compounds share a similar core structure, this compound is unique due to its additional functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C5H5NO4 |
|---|---|
Poids moléculaire |
143.10 g/mol |
Nom IUPAC |
2-hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C5H5NO4/c7-1-2-3(8)5(10)6-4(2)9/h1-2,4,9H,(H,6,10) |
Clé InChI |
DMIZUUWHIADKDK-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C1C(NC(=O)C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12891165.png)
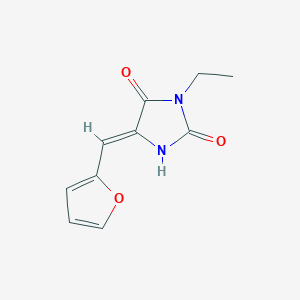
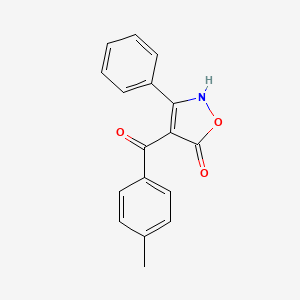

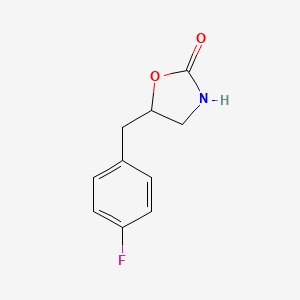

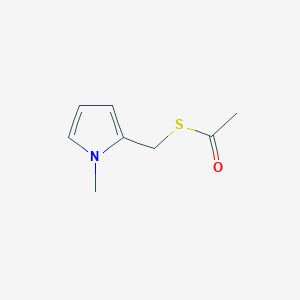
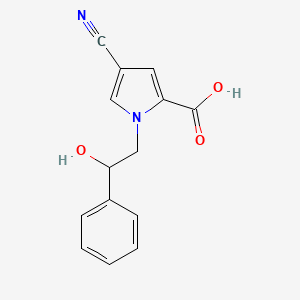
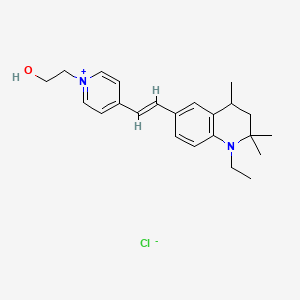
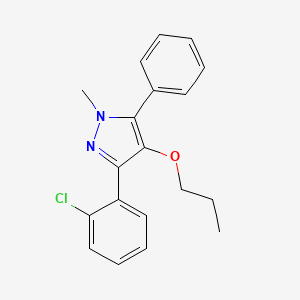
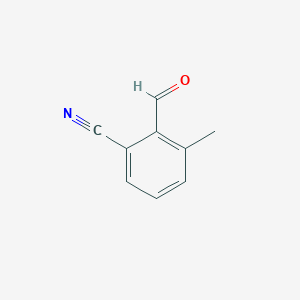
![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891238.png)
